molecular formula C15H12BrN3OS3 B2574480 N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide CAS No. 477215-75-1

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

Cat. No. B2574480
CAS RN: 477215-75-1
M. Wt: 426.37
InChI Key: PHMYVUYLBHUTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It is related to other compounds with similar structures, such as “2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-{(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE” and "4-Bromophenyl methyl sulfone" .

Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

A study by Shukla et al. (2012) investigated the synthesis and evaluation of BPTES analogs, which are related to N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide. These compounds, including BPTES analogs, are potent inhibitors of kidney-type glutaminase (GLS) and have potential therapeutic implications in cancer therapy. The study identified analogs with similar potency to BPTES but with improved solubility, enhancing their potential as cancer therapeutics.

Photosensitizer in Photodynamic Therapy

In the field of photodynamic therapy, a study by Pişkin et al. (2020) described the synthesis of new zinc phthalocyanine derivatives containing 1,3,4-thiadiazole. These compounds exhibit high singlet oxygen quantum yields and fluorescence properties, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy.

Antimicrobial and Antifungal Applications

Compounds containing the 1,3,4-thiadiazole moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Güzeldemirci & Küçükbasmacı (2010) investigated new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, which showed promising antimicrobial activities.

Potential as Anticancer Agents

Further research by Yushyn et al. (2022) focused on the synthesis of pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole. These molecules, including those similar to N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide, were studied for their anticancer properties, indicating their potential in cancer therapeutics.

Antituberculosis Activity

Compounds with a 1,3,4-thiadiazole structure have also been investigated for their antituberculosis activity. Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives with significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in tuberculosis treatment.

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMYVUYLBHUTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.